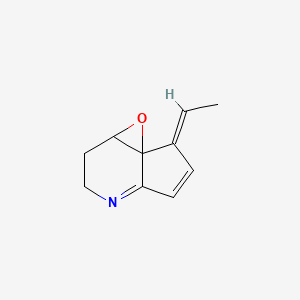
7-Ethylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine is a complex organic compound with a unique structure that includes a cyclopentane ring fused with an oxirane and a pyridine ring
Preparation Methods
The synthesis of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine involves several steps, typically starting with the preparation of the cyclopentane ring, followed by the introduction of the oxirane and pyridine rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
The uniqueness of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine lies in its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23846-85-7 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2+ |
InChI Key |
KQSFHAWSULOGRI-FARCUNLSSA-N |
Isomeric SMILES |
C/C=C/1\C=CC2=NCCC3C12O3 |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















